Nandrolone decanoate

Catalog No.
S548672
CAS No.
360-70-3
M.F
C28H44O3
M. Wt
428.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nandrolone decanoate

CAS Number

360-70-3

Product Name

Nandrolone decanoate

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3/t22-,23+,24+,25-,26-,28-/m0/s1

InChI Key

JKWKMORAXJQQSR-MOPIKTETSA-N

SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Solubility

Soluble in DMSO, not in water

Synonyms

17 beta Hydroxyestr 4 en 3 one 17 decanoate, 17 beta-hydroxyestr-4-en-3-one 17-decanoate, 19 nor 4 Androstene 17 beta ol 3 one 17 decanoate, 19 Nortestosterone Decanoate, 19-nor-4-androstene-17 beta-ol-3-one 17-decanoate, 19-nortestosterone decanoate, Decadurabolin, Decadurobolin, nandrolone decanoate, Retabolil, Retabolyl

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Description

The exact mass of the compound Nandrolone decanoate is 428.32905 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Bone Density Conservation Agents. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Muscle Wasting Conditions

Nandrolone decanoate's ability to promote muscle growth and protein synthesis makes it a potential treatment for conditions characterized by muscle wasting. This includes:

  • HIV/AIDS Wasting Syndrome: In patients with HIV/AIDS, muscle wasting is a common complication. Studies have shown that nandrolone decanoate can help improve muscle mass and function in these individuals Source: [Nandrolone Decanoate: Use, Abuse and Side Effects: ].
  • Chronic Obstructive Pulmonary Disease (COPD): Muscle loss is a significant concern in COPD patients. Research suggests nandrolone decanoate may help preserve muscle mass and improve exercise capacity Source: [Nandrolone decanoate relieves joint pain in hypogonadal men: a novel prospective pilot study and review of the literature: ].
  • End-Stage Renal Disease (ESRD): Similar to COPD, ESRD patients often experience muscle wasting. Studies have explored the potential of nandrolone decanoate to improve muscle mass and function in this population, although results are mixed Source: [Nandrolone Decanoate: Use, Abuse and Side Effects: ].

Important Note

It's crucial to remember that research on nandrolone decanoate for muscle wasting conditions is ongoing. More studies are needed to establish its long-term efficacy and safety profile in these contexts.

Bone Health and Osteoporosis

Nandrolone decanoate has shown promise in promoting bone growth and density. This makes it a potential therapeutic option for conditions like osteoporosis, a disease characterized by weak and brittle bones.

  • Osteoporosis Treatment: Studies suggest nandrolone decanoate can stimulate bone formation and increase bone mineral density in osteoporotic patients Source: [Nandrolone Decanoate: Use, Abuse and Side Effects: ].
  • Non-Osteoporotic Bone Loss: Research in rodents indicates nandrolone decanoate may be beneficial for bone loss associated with spinal cord injuries and denervation Source: [Nandrolone decanoate relieves joint pain in hypogonadal men: a novel prospective pilot study and review of the literature: ].

Nandrolone decanoate is a synthetic anabolic steroid derived from testosterone, specifically classified as a 19-nortestosterone derivative. It is known for its strong anabolic properties and relatively mild androgenic effects, making it popular in both medical and athletic contexts. The chemical formula for nandrolone decanoate is C28H44O3C_{28}H_{44}O_{3}, with a molar mass of approximately 428.65 g/mol. It is commonly administered via intramuscular injection and is marketed under various trade names, including Deca-Durabolin and Rolon .

  • Increased Protein Synthesis: Nandrolone binds to androgen receptors in muscle cells, stimulating protein synthesis and muscle growth.
  • Stimulation of Erythropoiesis: It may stimulate the production of red blood cells in the bone marrow, potentially improving anemia [].
  • Bone Mineral Density Increase: Nandrolone may promote bone formation and increase bone mineral density, potentially beneficial in osteoporosis.
Starting from testosterone or its derivatives. The process typically includes:

  • Modification of Testosterone: The removal of the carbon-19 methyl group from testosterone to create nandrolone.
  • Esterification: The addition of a decanoate group to nandrolone through an esterification reaction, which enhances its lipophilicity and prolongs its release into the bloodstream.
  • Purification: The final product is purified through various methods such as recrystallization or chromatography to ensure pharmaceutical-grade quality .

Nandrolone decanoate acts as an agonist of the androgen receptor, which is crucial for mediating the anabolic effects associated with muscle growth and repair. Its anabolic-to-androgenic ratio is notably high, estimated between 3.29 to 4.92 for anabolic effects and 0.31 to 0.41 for androgenic effects . This unique profile makes it particularly suitable for therapeutic applications, especially in populations such as women and children who may be more sensitive to androgenic side effects.

Nandrolone decanoate has several medical applications:

  • Anemia Treatment: It is used to stimulate red blood cell production in patients with chronic kidney disease.
  • Muscle Wasting Disorders: Nandrolone helps in muscle preservation during severe illness or after surgery.
  • Osteoporosis: It can be prescribed to improve bone density in postmenopausal women .
  • Performance Enhancement: Although illegal without a prescription in many jurisdictions, it is often misused by athletes and bodybuilders for its muscle-building properties.

Nandrolone decanoate interacts with various biological systems:

  • Androgen Receptors: It binds strongly to androgen receptors, promoting muscle hypertrophy and strength gains.
  • Hormonal Regulation: Nandrolone can influence levels of insulin-like growth factor 1 and other hormones involved in muscle metabolism.
  • Psychiatric Effects: Abuse can lead to psychological side effects including aggression and mood swings due to its impact on neurotransmitter systems .

Nandrolone decanoate belongs to a class of anabolic steroids that includes other compounds with varying properties. Below is a comparison highlighting its uniqueness:

CompoundAnabolic/Androgenic RatioPrimary UseUnique Features
Nandrolone DecanoateAnabolic: 3.29–4.92Muscle wasting, anemiaLow androgenicity; long half-life
Testosterone PropionateAnabolic: ~1Hormone replacementHigher androgenic effects; shorter duration
StanozololAnabolic: ~10Performance enhancementStronger anabolic effects; higher side effect risk
MethandrostenoloneAnabolic: ~10Muscle gainRapid results; higher risk of estrogenic side effects

Nandrolone decanoate's favorable anabolic-to-androgenic ratio makes it particularly appealing for therapeutic use while minimizing potential side effects associated with other anabolic steroids .

Molecular Formula C₂₈H₄₄O₃ and Structural Characterization

Nandrolone decanoate possesses the molecular formula C₂₈H₄₄O₃, corresponding to a molecular weight of 428.65 g/mol. Its structure comprises a 19-nortestosterone backbone (a steroid nucleus lacking the C19 methyl group) linked to a decanoate ester via an oxygen atom at the C17 position. Key structural features include:

  • Conjugated diene system: A double bond between C1 and C2 and another between C4 and C5 in the steroid ring.
  • Ketone group: Positioned at C3, contributing to its anabolic activity.
  • Decanoate ester: A ten-carbon chain esterified to the C17 hydroxyl group, enhancing lipophilicity and prolonging biological half-life.
PropertyValueSource
Molecular FormulaC₂₈H₄₄O₃
Molecular Weight428.65 g/mol
SMILES NotationC[C@@]12[C@]([C@]3...
InChI KeyJKWKMORAXJQQSR-MOPIKTETSA-N

IUPAC Nomenclature and Alternative Chemical Designations

The IUPAC name for nandrolone decanoate is [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate. Common alternative designations include:

  • 19-Nortestosterone decanoate
  • Estr-4-en-3-one, 17-[(1-oxodecyl)oxy]-, (17β)-
  • Decanoic acid, (17β)-3-oxoestr-4-en-17-yl ester.

These names reflect its structural identity as a modified testosterone derivative with a decanoate ester.

Stereochemical Configuration and Chirality Centers

Nandrolone decanoate exhibits six stereogenic centers, including:

PositionConfigurationRole in Activity
C8RMaintains steroid backbone integrity
C9SInfluences receptor binding
C10RStabilizes A-ring conformation
C13SCritical for anabolic effects
C14SAffects metabolic stability
C17S (β)Ensures proper ester orientation

The C17 β-configuration is essential for its reduced androgenic activity compared to testosterone.

Crystalline Structure and X-ray Diffraction Analysis

While detailed crystallographic data for nandrolone decanoate are limited, studies on related esters (e.g., nandrolone propionate, phenylpropionate) reveal:

  • Hydrogen-bonding networks: Carbonyl oxygen atoms participate in intermolecular hydrogen bonds, stabilizing the crystal lattice.
  • Packing motifs: Steroid molecules adopt a "head-to-tail" arrangement, with the decanoate chain extending into hydrophobic regions.
  • Unit cell parameters: For similar esters, space groups such as P2₁ or P2₁2₁2₁ are common, with lattice dimensions influenced by ester chain length.

X-ray diffraction studies of nandrolone esters highlight the role of C-H⋯π interactions and π-π stacking in crystal packing.

Structure-Activity Relationship Fundamentals

The anabolic effects of nandrolone decanoate derive from its structural modifications:

FeatureImpact on Activity
Lack of C19 methylReduces androgenic activity
Decanoate esterProlongs half-life (enhances anabolism)
Conjugated dieneStabilizes androgen receptor binding
C3 ketoneModifies metabolic pathways

The esterification at C17 slows hydrolysis by esterases, enabling sustained release of active nandrolone.

Chemical Bond Properties and Functional Group Analysis

Key functional groups and their interactions include:

GroupBond TypeRole
C17-O-decanoateEster (C-O)Hydrolysis site, lipophilicity
C3 ketoneCarbonyl (C=O)Metabolic target, receptor binding
Conjugated dieneπ-bond (C=C)Electron delocalization
Steroid hydrogensC-HHydrophobic interactions

Hydrogen bonding between the C3 ketone and receptor amino acids enhances androgen receptor affinity. The decanoate chain contributes to entropic stabilization in lipid environments.

Physical Constants and Parameters

Nandrolone decanoate exhibits well-defined physical constants that characterize its molecular structure and bulk properties. The compound possesses a molecular formula of C₂₈H₄₄O₃ with a molecular weight of 428.65 g/mol [1] [2]. The Chemical Abstracts Service (CAS) registry number is 360-70-3, providing unambiguous identification in chemical databases [1] [2].

The compound demonstrates a specific optical rotation of α = 32°, indicating its chiral nature and stereochemical configuration [1]. The estimated boiling point is 483.46°C, though this value should be considered approximate due to the compound's tendency to decompose at elevated temperatures [1]. The estimated density is 1.0406 g/cm³, while the estimated refractive index is 1.4700 [1].

ParameterValueReference
Molecular FormulaC₂₈H₄₄O₃ [1] [2]
Molecular Weight428.65 g/mol [1] [2]
CAS Number360-70-3 [1] [2]
Optical Rotationα = 32° [1]
Boiling Point (estimated)483.46°C [1]
Density (estimated)1.0406 g/cm³ [1]
Refractive Index (estimated)1.4700 [1]

Solubility Profile in Various Solvents

The solubility characteristics of nandrolone decanoate reflect its lipophilic nature and ester functionality. The compound demonstrates extremely limited water solubility, with a measured value of 664 μg/L at 37°C, confirming its hydrophobic character [1]. This low aqueous solubility is consistent with its long-chain ester structure and steroid backbone.

In organic solvents, nandrolone decanoate exhibits significantly enhanced solubility. The compound shows high solubility in dimethyl sulfoxide (DMSO) at 85 mg/mL [3], making it suitable for analytical preparations. Ethanol solubility is reported at 5 mg/mL, while the compound is freely soluble in chloroform, acetone, and vegetable oils [4] [5]. The solubility in 45% aqueous 2-hydroxypropyl-β-cyclodextrin is 0.8 mg/mL [1] [5], indicating potential for cyclodextrin-based formulations.

SolventSolubilityReference
Water (37°C)664 μg/L [1]
DMSO85 mg/mL [3]
Ethanol5 mg/mL [5]
ChloroformFreely soluble [4]
AcetoneFreely soluble [4]
Vegetable oilsFreely soluble [4]
45% aq 2-hydroxypropyl-β-cyclodextrin0.8 mg/mL [1] [5]

Melting Point (32-37°C) and Thermal Properties

The melting point of nandrolone decanoate is consistently reported as 33-37°C, with most sources citing the range as 32-37°C [1] [5] [6]. This relatively low melting point is characteristic of long-chain ester derivatives and contributes to the compound's physical handling properties. The narrow melting range indicates good purity and crystalline uniformity in well-prepared samples.

Thermal characterization reveals that the compound exists as a white to light yellow crystalline powder at room temperature [1] [4]. The material is photosensitive and requires storage at 2-8°C to maintain stability [1] [5]. The compound should be stored protected from light exposure to prevent degradation.

The thermal decomposition temperature has not been precisely determined, but formation of toxic gases is possible during heating or in case of fire [7]. The compound is not flammable as a solid but should be handled with appropriate safety precautions during thermal analysis.

Thermal PropertyValueReference
Melting Point33-37°C [1] [5] [6]
Storage Temperature2-8°C [1]
Physical FormWhite to light yellow crystalline powder [1] [4]
PhotosensitivityLight sensitive [5]
DecompositionToxic gases possible on heating [7]

Lipophilicity and Partition Coefficients

The lipophilicity of nandrolone decanoate is quantified by its partition coefficient between n-octanol and water. Experimental determination yielded a log P value of 3.254 ± 0.0233, indicating significant lipophilic character [8]. This high partition coefficient reflects the compound's affinity for lipid environments and contributes to its pharmacokinetic properties, including depot formation and sustained release characteristics.

The lipophilic nature of nandrolone decanoate is enhanced by the decanoate ester chain, which increases the molecule's hydrophobic surface area compared to the parent nandrolone compound. This modification results in improved solubility in non-polar solvents and oils, facilitating its formulation as injectable preparations in oil-based vehicles [9] [10].

The partition coefficient data supports the compound's ability to partition into lipid membranes and form intramuscular depots following injection. The relatively high log P value also correlates with the compound's extended duration of action through slow release from oil-based formulations [9].

Lipophilicity ParameterValueReference
Partition Coefficient (log P)3.254 ± 0.0233 [8]
Solvent Systemn-octanol/water [8]
Measurement MethodShake flask [8]
SignificanceHigh lipophilicity [8]

Spectroscopic Properties

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural information for nandrolone decanoate through both ¹H and ¹³C NMR techniques. The ¹H NMR spectrum, typically recorded in CDCl₃ or benzene-d₆, reveals characteristic signals that confirm the steroid structure and decanoate ester functionality [11] [12].

Key ¹H NMR signals include the steroid 18-methyl group appearing as a singlet at 0.84 ppm (3H, s), which serves as a diagnostic peak for the nandrolone skeleton [11] [12]. The proton at the 17β position, where ester linkage occurs, appears as a doublet of doublets at 4.62 ppm (1H, dd) with coupling constants J = 8.0, 9.0 Hz [11]. The characteristic alkenic proton of the C4-C5 double bond resonates at 5.82 ppm as a singlet (1H, s), confirming the presence of the α,β-unsaturated ketone system [11] [12].

The decanoate ester chain contributes several signals, including the terminal methyl group at 0.87 ppm (3H, t, J = 7.0 Hz) and the methylenic protons adjacent to the carbonyl at 2.24 ppm (2H, t, J = 8.0 Hz) [11]. Additional signals from the steroid backbone appear throughout the aliphatic region, with complex multiplets reflecting the rigid cyclic structure.

¹³C NMR spectroscopy provides complementary information about the carbon framework. The spectrum displays signals ranging from 12.1 to 197.5 ppm, with key diagnostic peaks including the decanoate ester carbonyl at 173.0 ppm, the steroid C3 ketone at 197.5 ppm, and the alkenic carbon at 125.2 ppm [11] [12]. The complete carbon count of 28 carbons is observed, confirming the molecular formula.

NMR ParameterChemical ShiftAssignmentReference
¹H - Steroid 18-methyl0.84 ppm (3H, s)Steroid methyl group [11] [12]
¹H - 17β proton4.62 ppm (1H, dd)Ester linkage position [11] [12]
¹H - Alkenic proton5.82 ppm (1H, s)C4-C5 double bond [11] [12]
¹H - Decanoate methyl0.87 ppm (3H, t)Terminal chain methyl [11]
¹³C - Ester carbonyl173.0 ppmDecanoate C=O [11] [12]
¹³C - Steroid ketone197.5 ppmC3 ketone [11] [12]
¹³C - Alkenic carbon125.2 ppmC4-C5 double bond [11] [12]

Infrared Spectroscopic Analysis

Fourier transform infrared (FTIR) spectroscopy reveals the functional group composition of nandrolone decanoate through characteristic vibrational frequencies. The spectrum, typically recorded using KBr disc technique, displays several diagnostic absorption bands that confirm the presence of key structural features [11] [12].

The most prominent absorptions include the ester carbonyl stretch at 1735 cm⁻¹ and the steroid ketone stretch at 1677 cm⁻¹, both appearing as strong, sharp peaks characteristic of C=O vibrations [11] [12]. The difference in frequency between these two carbonyls reflects their different electronic environments, with the ester carbonyl appearing at higher frequency due to reduced conjugation.

Alkyl C-H stretching vibrations appear around 2950 cm⁻¹, representing the extensive methylenic and methyl groups present in both the steroid backbone and decanoate chain [11] [12]. The steroid C=C stretch is observed at 1467 cm⁻¹, confirming the presence of the characteristic α,β-unsaturated ketone system.

The fingerprint region (900-1300 cm⁻¹) contains multiple overlapping absorptions, including C-O stretches at 1258, 1214, and 1179 cm⁻¹, which arise from the ester linkage and other C-O bonds within the molecule [11] [12]. This complex pattern serves as a unique identifier for the compound.

IR ParameterFrequency (cm⁻¹)AssignmentReference
Ester C=O stretch1735Decanoate carbonyl [11] [12]
Steroid C=O stretch1677Steroid ketone [11] [12]
C-H stretch2950Alkyl C-H vibrations [11] [12]
C=C stretch1467Steroid double bond [11] [12]
C-O stretch1258, 1214, 1179Ester and other C-O bonds [11] [12]

Ultraviolet-Visible Absorption Profile

The ultraviolet-visible absorption spectrum of nandrolone decanoate exhibits characteristic features arising from the conjugated α,β-unsaturated ketone system present in the steroid A-ring. The primary absorption maximum occurs at 241 nm when measured in ethanol, representing the π→π* electronic transition of the enone chromophore [6] [13].

The absorption profile shows a relatively narrow peak with moderate intensity, typical of steroid compounds containing the 4-ene-3-oxo system. The exact wavelength and intensity of the maximum absorption are solvent-dependent, with more polar solvents generally causing bathochromic shifts. This solvent dependence reflects the dipolar nature of the excited state and has been utilized in analytical applications [14].

The compound exhibits absorption in the range of 220-240 nm, with minimal absorption beyond 300 nm, indicating the absence of extended conjugation systems. This UV absorption profile is commonly utilized in high-performance liquid chromatography (HPLC) detection, typically monitoring at 240-254 nm wavelengths [15] [16].

The molar extinction coefficient (ε) provides quantitative information about the absorption intensity, though specific values for nandrolone decanoate are not widely reported in the literature. The absorption characteristics are consistent with other 19-nor steroids and can be used for both qualitative identification and quantitative analysis.

UV-Vis ParameterValueSolventReference
Maximum absorption241 nmEthanol [6]
Absorption range220-240 nmVarious [13]
Analytical wavelength240-254 nmHPLC methods [15] [16]

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) provides detailed information about the fragmentation behavior of nandrolone decanoate under standard conditions (70 eV). The molecular ion [M]⁺- appears at m/z 428 with moderate intensity (49-52% relative abundance), indicating reasonable molecular ion stability [11] [12].

The base peak of the spectrum occurs at m/z 274 (100% relative abundance), corresponding to the nandrolone fragment formed by cleavage of the decanoate ester chain [11] [17] [12]. This fragmentation represents the loss of the decanoyl group (C₉H₁₉CO, 155 mass units) from the molecular ion, yielding the characteristic steroid backbone fragment.

Significant fragment ions include m/z 256 (65-75% relative abundance), which represents the loss of water from the m/z 274 fragment, and m/z 155 (38-43% relative abundance), arising from steroid ring fragmentation [11] [12]. The fragment at m/z 110 (56-68% relative abundance) results from further steroid backbone fragmentation, while m/z 55 (42% relative abundance) represents alkyl chain fragmentation.

The fragmentation pattern follows predictable steroid fragmentation pathways, with initial ester cleavage followed by losses of water and ring fragmentations. This characteristic pattern enables reliable identification of nandrolone decanoate in analytical applications and distinguishes it from other anabolic steroids [18] [19].

Mass Fragmentm/zRelative AbundanceAssignmentReference
Molecular ion42849-52%[M]⁺- [11] [12]
Base peak274100%Nandrolone fragment [11] [17] [12]
Water loss25665-75%[M-H₂O]⁺ from m/z 274 [11] [12]
Ring fragment15538-43%Steroid ring fragmentation [11] [12]
Backbone fragment11056-68%Steroid backbone [11] [12]
Alkyl fragment5542%Alkyl chain fragmentation [11] [12]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.3

Hydrogen Bond Acceptor Count

3

Exact Mass

428.32904526 g/mol

Monoisotopic Mass

428.32904526 g/mol

Heavy Atom Count

31

LogP

2.62
2.62

Appearance

Solid powder

Melting Point

32-35
118 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H45187T098

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (18.82%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (23.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (22.35%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (22.35%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (97.65%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (52.94%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (28.24%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nandrolone decanoate is indicated in the management of anemia of renal insufficiency. In Canada, it is also indicated as an adjunct therapy in the treatment of senile and postmenopausal osteoporosis.

Pharmacology

Nandrolone is an anabolic steroid occurring naturally in the human body, albeit in small quantities. Nandrolone increases production and urinary excretion of erythropoietin. It may also have a direct action on bone marrow. Nandrolone binds to the androgen receptor to a greater degree than testosterone, but due to its inability to act on the muscle in ways unmediated by the receptor, has less overall effect on muscle growth.
Nandrolone Decanoate is the decanoate salt form of nandrolone, an anabolic steroid analog of testosterone with androgenic, anabolic, and erythropoietin stimulating effects. Nandrolone enters the cell and binds to and activates specific nuclear androgen receptors in responsive tissue, including the prostate, seminal vesicles, scrotum, penis, larynx, hair follicles, muscle, and bone. The resulting activated hormone receptor complex translocates into the nucleus and binds to androgen response elements (ARE) in the promoter region of targeted genes, where the complex promotes gene expression necessary for maintaining male sex characteristics. Mimicking the negative feedback mechanism of testosterone, nandrolone decanoate also suppresses the secretion of luteinizing hormone (LH). Furthermore, this agent also stimulates erythropoietin production by enhancing the production of erythropoietic stimulating factors.

MeSH Pharmacological Classification

Anabolic Agents

Mechanism of Action

Nandrolone decanoate is hydrolyzed to [nandrolone], possibly by PDE7B. Nandrolone is brought into cells by receptor mediated endocytosis, where it interacts with the androgen receptor. After binding to the androgen receptor, a conformational change occurs, the androgen receptor enters the nucleus, dimerizes, and can then bind to segments of DNA to regulate transcription. Androgens can also regulate transcription through activation of ERK, Akt, and MAPK; or binding to and competitively inhibiting transcription factors.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

360-70-3

Absorption Distribution and Excretion

A 50 mg intramuscular dose of nandrolone decanoate reaches a mean Cmax 2.14 ng/mL, with a mean Tmax of 30 hours, and a mean AUC of 400 h\*ng/mL. A 100 mg intramuscular dose of nandrolone decanoate reaches a mean Cmax 4.26 ng/mL, with a mean Tmax of 30 hours, and a mean AUC of 862 h\*ng/mL. A 150 mg intramuscular dose of nandrolone decanoate reaches a mean Cmax 5.16 ng/mL, with a mean Tmax of 72 hours, and a mean AUC of 1261 h\*ng/mL.
Nandrolone decanoate is eliminated as urinary metabolites, however data regarding elimination in the feces are not readily available. Data in cattle shows that [nandrolone] is 30% eliminated in the feces.
50 mg, 100 mg, and 150 mg doses of nadrolone decanoate had mean apparent clearances of 80.0 L/h, 74.3 L/h, and 76.2 L/h respectively.

Metabolism Metabolites

Nandrolone decanoate is hydrolyzed to [nandrolone], possibly by PDE7B. Nandrolone is further metabolized to the urinary metabolites 19-norandrosterone, 19-noretiocholanolone, and 19-norepiandrosterone. 19-norandrosterone is 3-O-glucuronidated by UGT2B7, UGT 1A4, UGT2B4, UGT1A3, and UGT1A1. 19-noretiocholanolone is 3-O-glucuronidated by UGT2B7, UGT2B4, UGT1A4, UGT1A10, UGT1A3, and UGT1A1.

Wikipedia

Nandrolone_decanoate
MiPT

Biological Half Life

Nandrolone decanoate has an absorption half life of 6 days and an elimination half life of 4.3 hours. Alternate studies have shown that nandrolone decanoate has a terminal half life of 7.1, 11.7, and 11.8 hours for doses of 50, 100, and 150 mg respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023
Bagchus WM, Smeets JMW, Verheul HAM, De Jager-Van Der Veen SM, Port A, Guerts TBP: Pharmacokinetic Evaluation of Three Different Intramuscular Doses of Nandrolone Decanoate: Analysis of Serum and Urine Samples in Healthy Men The Journal of Clinical Endocrinology & Metabolism. 2005 May 1;90(5):2624-2630.
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FDA Approved Drug Products: Deca-Durabolin (Nandrolone Decanoate) Injection (Discontinued)
DPD Approved Drugs: Durabolin
Jurox: Reepair Injection MSDS
Spain Patent: ES246402A1

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